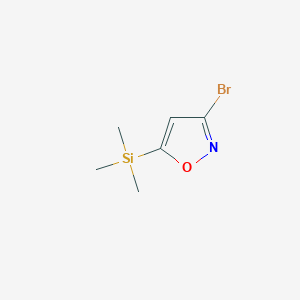
2,4-dichloro-1-(prop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(prop-1-en-2-yl)benzene (DCBP) is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. DCBP is a compound with a unique structure that makes it useful in a variety of applications. The compound has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is used in the synthesis of a variety of compounds, as a reagent in laboratory experiments, and as a drug in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-1-(prop-1-en-2-yl)benzene is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an inhibitor of certain proteins, such as tyrosinase, and as an activator of certain enzymes, such as glutathione S-transferase.
Biochemical and Physiological Effects
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a variety of biochemical and physiological effects. It is believed to have anti-inflammatory, antioxidant, and antiproliferative effects. It has also been shown to have anticonvulsant, antiarrhythmic, and anticoagulant effects. In addition, 2,4-dichloro-1-(prop-1-en-2-yl)benzene has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it is important to note that 2,4-dichloro-1-(prop-1-en-2-yl)benzene can be toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for 2,4-dichloro-1-(prop-1-en-2-yl)benzene are numerous. One of the most promising areas of research is the development of new drugs based on the compound. Additionally, 2,4-dichloro-1-(prop-1-en-2-yl)benzene could be used as a reagent in the synthesis of new compounds or as a catalyst in chemical reactions. Furthermore, 2,4-dichloro-1-(prop-1-en-2-yl)benzene could be used in the development of new materials, such as polymers, dyes, and other materials. Finally, further research into the biochemical and physiological effects of 2,4-dichloro-1-(prop-1-en-2-yl)benzene could lead to new treatments for a variety of diseases.
Synthesemethoden
2,4-dichloro-1-(prop-1-en-2-yl)benzene can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of benzene, the Grignard reaction, and the Williamson ether synthesis. In the Friedel-Crafts alkylation reaction, a halogenated benzene is reacted with an alkyl halide in the presence of an acid catalyst. The Grignard reaction involves the reaction of an organometallic compound with a halogenated aromatic compound. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and other materials. 2,4-dichloro-1-(prop-1-en-2-yl)benzene is also used in the synthesis of drugs, such as anticoagulants, anticonvulsants, and antiarrhythmic agents.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves the alkylation of 2,4-dichlorobenzene with propargyl chloride followed by dehydrohalogenation to form the final product.", "Starting Materials": [ "2,4-dichlorobenzene", "propargyl chloride", "sodium hydroxide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzene (1.0 eq) and potassium carbonate (2.0 eq) in acetone and stir at room temperature for 30 minutes.", "Step 2: Add propargyl chloride (1.2 eq) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 10-11.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography to obtain 2,4-dichloro-1-(prop-1-en-2-yl)benzene." ] } | |
CAS-Nummer |
104517-04-6 |
Produktname |
2,4-dichloro-1-(prop-1-en-2-yl)benzene |
Molekularformel |
C9H8Cl2 |
Molekulargewicht |
187.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



